Benzyl 3-(3-(methylamino)propyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 3-(3-(methylamino)propyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H21N2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(3-(methylamino)propyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as protection and deprotection of functional groups, as well as purification techniques like recrystallization and chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(3-(methylamino)propyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Benzyl 3-(3-(methylamino)propyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of Benzyl 3-(3-(methylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate
- Benzyl 3-(aminomethyl)piperidine-1-carboxylate
- Benzyl (3R)-3-[3-(methylamino)propyl]piperidine-1-carboxylate
Comparison: Compared to similar compounds, Benzyl 3-(3-(methylamino)propyl)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. For instance, the presence of the methylamino group may enhance its binding affinity to certain receptors or enzymes, making it more effective in specific applications .
Properties
Molecular Formula |
C17H26N2O2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
benzyl 3-[3-(methylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-18-11-5-9-15-10-6-12-19(13-15)17(20)21-14-16-7-3-2-4-8-16/h2-4,7-8,15,18H,5-6,9-14H2,1H3 |
InChI Key |
VQCMVFYIPXCDLZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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